Glyoxal mono-dimethylhydrazone
Overview
Description
Mechanism of Action
Target of Action
Glyoxal mono-dimethylhydrazone is a derivative of unsymmetrical dimethylhydrazine (UDMH) and glyoxal It’s known that udmh, from which it is derived, is used in various applications including the manufacture of plant growth regulators and photographic chemicals .
Mode of Action
It is known that the reaction of udmh with an excess of glyoxal in solution quantitatively yields one stable product, this compound, within 20 minutes at 25°c at ph 35 .
Pharmacokinetics
A procedure has been developed for the determination of udmh based on precolumn derivatization with glyoxal and determination of the produced derivative, this compound, by reversed-phase hplc (rp-hplc) with uv detection at 305 nm . This suggests that the compound can be detected and quantified in biological systems, which is a crucial aspect of studying its pharmacokinetics.
Result of Action
It’s known that glyoxal, a two-carbon atom di-aldehyde, greatly improves antibody penetration and immunoreactivity, uncovering signals for buried molecules by conventional immunohistochemical procedures at light and electron microscopic levels
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction of UDMH with an excess of glyoxal to form this compound occurs optimally at 25°C and pH 3.5 . Additionally, large amounts of UDMH can enter ecosystems during launch vehicle accidents, and the pollution is retained for at least 10 years in acidic peat soils . This suggests that the environmental persistence and effects of this compound could be influenced by factors such as temperature, pH, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
Glyoxal mono-dimethylhydrazone is known to rapidly condense with simplest hydrazines to give hydrazones . In the case of Unsymmetrical Dimethylhydrazine (UDMH), this is this compound . Its effect on ecosystems and humans is rather vague .
Molecular Mechanism
It is known that glyoxal, a related compound, rapidly condenses with simplest hydrazines to give hydrazones .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Studies on glyoxal have shown that it can cause significant damage to human aortic endothelial cells .
Metabolic Pathways
It is known that glyoxal, a related compound, is involved in several metabolic pathways .
Transport and Distribution
Studies on glyoxal, a related compound, have shown that it can be transported over long distances .
Subcellular Localization
Studies on glyoxal, a related compound, have shown that it can greatly improve antibody penetration and immunoreactivity, uncovering signals for buried molecules by conventional immunohistochemical procedures at light and electron microscopic levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyoxal mono-dimethylhydrazone is typically synthesized through the reaction of glyoxal with unsymmetrical dimethylhydrazine. The reaction is carried out in an aqueous solution at a controlled pH of 3.5 and a temperature of 25°C. The reaction yields a stable product within 20 minutes .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where glyoxal and unsymmetrical dimethylhydrazine are mixed under controlled conditions. The reaction mixture is then subjected to solid-phase extraction to purify the product .
Chemical Reactions Analysis
Types of Reactions: Glyoxal mono-dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyoxalic acid and other by-products.
Reduction: It can be reduced to form dimethylhydrazine and other related compounds.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Various organic reagents can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Glyoxalic acid, formic acid, and oxalic acid.
Reduction: Dimethylhydrazine and related hydrazones.
Substitution: Various substituted hydrazones depending on the reagents used.
Scientific Research Applications
Glyoxal mono-dimethylhydrazone has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Unsymmetrical Dimethylhydrazine: A precursor in the synthesis of glyoxal mono-dimethylhydrazone.
Formaldehyde Dimethylhydrazone: Another hydrazone derivative with similar properties.
Acetaldehyde Dimethylhydrazone: A related compound with different reactivity.
Uniqueness: this compound is unique due to its stability and reactivity under mild conditions. It forms stable hydrazone linkages, making it valuable in various chemical and biochemical applications .
Properties
IUPAC Name |
(2E)-2-(dimethylhydrazinylidene)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-6(2)5-3-4-7/h3-4H,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYMBVJBSFMDLE-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446291 | |
Record name | Glyoxal mono-dimethylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62506-63-2 | |
Record name | Glyoxal mono-dimethylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glyoxal mono-dimethylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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